molecular formula C12H13ClN4 B1465789 6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine CAS No. 1272266-03-1

6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

Cat. No.: B1465789
CAS No.: 1272266-03-1
M. Wt: 248.71 g/mol
InChI Key: HAQSWTIGVRPFPY-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and an N-(2-(pyridin-3-yl)ethyl)amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the N-(2-(pyridin-3-yl)ethyl)amine group. One common method involves the reaction of 2-methylpyrimidine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position. The resulting intermediate is then reacted with 2-(pyridin-3-yl)ethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylpyrimidine: Similar in structure but lacks the N-(2-(pyridin-3-yl)ethyl)amine group.

    6-chloro-2-methylpyrimidine: Similar in structure but lacks the N-(2-(pyridin-3-yl)ethyl)amine group.

    N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine: Similar in structure but lacks the chlorine atom at the 6-position.

Uniqueness

6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-methyl-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQSWTIGVRPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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